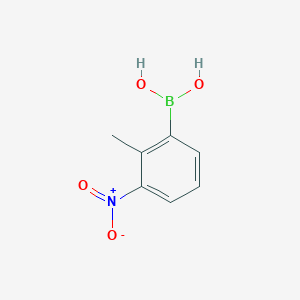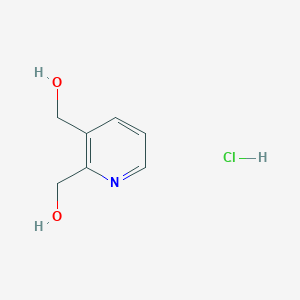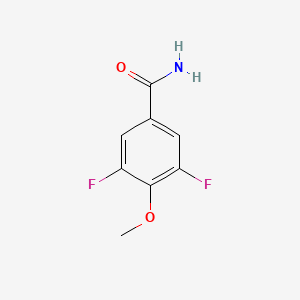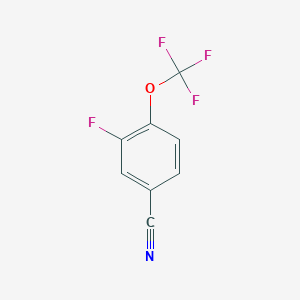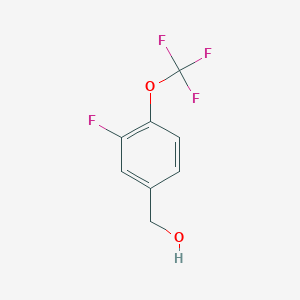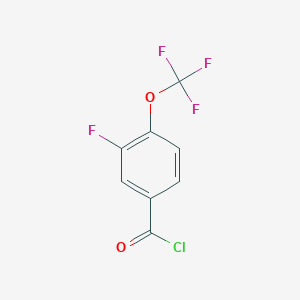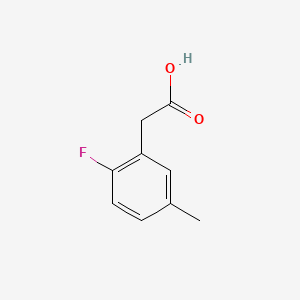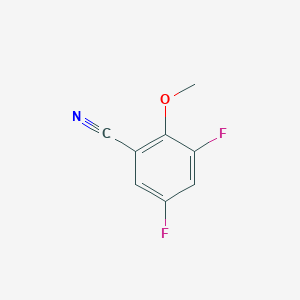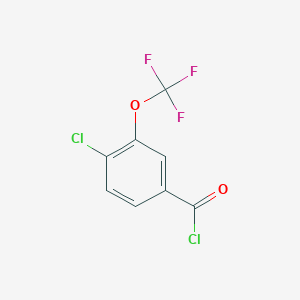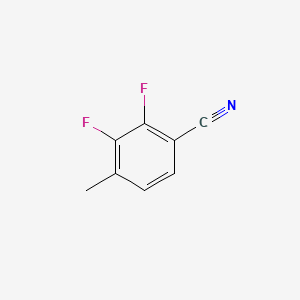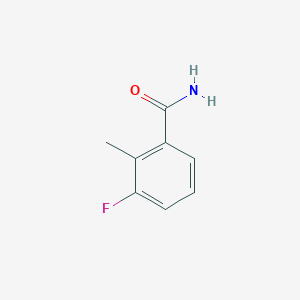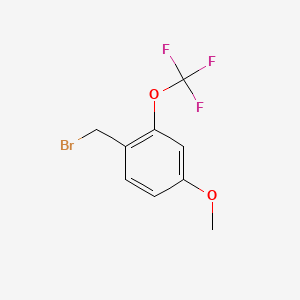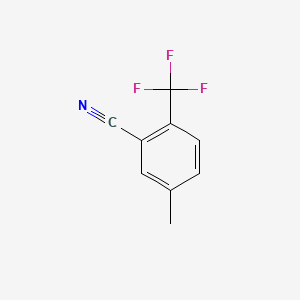
2-(テトラヒドロ-2H-ピラン-4-イル)アセトアルデヒド
概要
説明
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/molThis compound is characterized by a tetrahydropyran ring attached to an acetaldehyde group, making it a versatile intermediate in organic synthesis.
科学的研究の応用
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
作用機序
Target of Action
Related compounds such as tetrahydropyran derivatives are commonly used in organic synthesis . They are known to interact with alcohols, forming 2-tetrahydropyranyl ethers .
Mode of Action
It’s known that tetrahydropyran derivatives, when reacting with alcohols, form 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .
Biochemical Pathways
It’s known that 2h-pyrans can undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .
Result of Action
The reaction of tetrahydropyran derivatives with alcohols can later be restored by acid-catalyzed hydrolysis .
生化学分析
Biochemical Properties
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde plays a significant role in biochemical reactions, particularly in the formation of tetrahydropyranyl ethers. These ethers are commonly used as protecting groups for alcohols in organic synthesis. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of alcohols and aldehydes, respectively. These interactions are crucial for the compound’s role in protecting alcohol groups during complex synthetic processes .
Cellular Effects
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been noted, where a specific dosage level leads to significant changes in cellular and metabolic activity .
Metabolic Pathways
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is involved in several metabolic pathways, including the oxidation of aldehydes and the formation of tetrahydropyranyl ethers. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play a crucial role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function within cells.
Subcellular Localization
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its subcellular localization, which is directed by targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde typically involves the reaction of tetrahydropyran with acetaldehyde under controlled conditions. . This method involves the cyclization of dienones to form the tetrahydropyran ring structure.
Industrial Production Methods
Industrial production of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde often involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products
Oxidation: The major product is 2-(Tetrahydro-2H-pyran-4-yl)acetic acid.
Reduction: The major product is 2-(Tetrahydro-2H-pyran-4-yl)ethanol.
Substitution: The major products depend on the nucleophile used but typically involve the formation of new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
2-(Tetrahydro-2H-pyran-4-yl)ethanol: The reduced form of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde.
2-(Tetrahydro-2H-pyran-4-yl)acetic acid: The oxidized form of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is unique due to its combination of a tetrahydropyran ring and an aldehyde group. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-(oxan-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCJQPPZTFKDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590790 | |
| Record name | (Oxan-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65626-23-5 | |
| Record name | (Oxan-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-4-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
